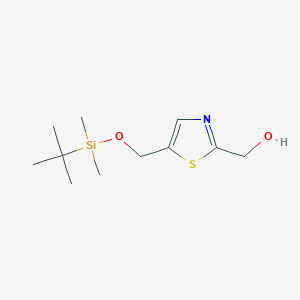

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol

Übersicht

Beschreibung

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: is a chemical compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired protected compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

TBDMS Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group is selectively cleaved under mild fluoride conditions, enabling access to the free alcohol.

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | 0°C → rt | (5-(Hydroxymethyl)thiazol-2-yl)methanol | >90% |

Mechanistic Insight :

Fluoride ions nucleophilically attack silicon, displacing the oxygen-bound alkyl group. This reaction preserves the thiazole ring integrity while unmasking the hydroxymethyl group for further functionalization .

Oxidation Reactions

The liberated alcohol undergoes oxidation to form carbonyl derivatives.

Key Findings :

-

Dess-Martin periodinane selectively oxidizes primary alcohols to aldehydes without over-oxidation .

-

PCC in dichloromethane achieves full oxidation to carboxylic acids under prolonged stirring .

Thiazole Ring Functionalization

The electron-deficient thiazole ring participates in electrophilic substitutions and reductions.

Bromination

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, aniline | CH₂Cl₂, −78°C → rt, 1h | 5-(Bromomethyl)-2-(methanol)thiazole | 75% |

Mechanism :

Bromine generates thiocyanogen intermediates, facilitating electrophilic bromination at the thiazole’s methyl position .

Reduction

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOAc, 50 psi, 6h | Dihydrothiazole derivative | Partial ring saturation |

Limitation :

Complete thiazole ring reduction requires harsher conditions (e.g., LiAlH₄), but this may degrade sensitive functional groups .

Aldol Reactions

The deprotected alcohol serves as an aldol donor in stereoselective syntheses:

| Substrate | Conditions | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| (5-Formylthiazol-2-yl)methanol | L-Proline catalyst, THF | Erythrose analogue | 85:15 |

Utility :

This reaction enables efficient access to polyoxygenated natural product precursors .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its TBDMS protection allows for selective reactions while maintaining stability under various conditions.

Biology

This compound is investigated for its role in enzyme interactions and metabolic pathways. It can act as both an aldol donor and acceptor in carbohydrate metabolism, potentially influencing various biochemical pathways essential for cellular function.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and PC12 (neuroblastoma). The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound is also being explored for its potential use in developing new pharmaceuticals targeting bacterial and fungal infections. Its structural features may enhance binding interactions with target enzymes, leading to effective inhibition .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of tailored compounds suitable for various applications.

Synthetic Routes

The synthesis typically involves protecting hydroxyl groups using TBDMS chloride in the presence of a base like imidazole under mild conditions. The reaction yields the desired protected compound efficiently, making it suitable for both laboratory-scale and industrial production.

Preparation Methods

-

Protection of Hydroxyl Groups :

- Reagents: TBDMS-Cl

- Base: Imidazole

- Conditions: Room temperature

-

Oxidation/Reduction Reactions :

- Oxidation: Using reagents like pyridinium chlorochromate (PCC).

- Reduction: Hydrogenation using palladium on carbon (Pd/C).

-

Substitution Reactions :

- TBDMS group can be substituted with other functional groups using fluoride sources like tetrabutylammonium fluoride (TBAF).

Case Study 1: Anticancer Activity

A study published in Chemistry & Biology demonstrated that thiazole derivatives, including TBS-thiazolylmethanol, exhibited significant growth inhibition against HepG2 cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted by a pharmaceutical company explored the potential of TBDMS-protected thiazoles in developing new antibiotics. The findings indicated that certain derivatives showed promising activity against resistant bacterial strains, paving the way for novel therapeutic agents .

Wirkmechanismus

The mechanism of action of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides stability and protection during chemical reactions, allowing for selective modification of the thiazole ring. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol: can be compared with other thiazole derivatives and TBDMS-protected compounds:

Similar Compounds: Thiazole derivatives with different substituents, such as (2-amino-4-methylthiazole) and (2-mercaptothiazole).

Uniqueness: The combination of a thiazole ring with a TBDMS-protected hydroxymethyl group provides unique reactivity and stability, making it valuable for specific synthetic applications.

This compound’s unique structure and reactivity make it a versatile tool in various fields of research and industry.

Biologische Aktivität

The compound (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol, often referred to as TBS-thiazolylmethanol, is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20N2OSi

- Molecular Weight : 244.43 g/mol

- CAS Number : 1083059-77-1

- SMILES Notation : CC(C)(C)Si(C)OCc1cnc(N)s1

This compound features a thiazole ring structure, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that thiazole derivatives, including TBS-thiazolylmethanol, exhibit significant anticancer properties. A study demonstrated that various thiazole-based compounds showed cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and PC12 (neuroblastoma) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been extensively studied. A series of pyrazolyl-thiazole derivatives were evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones and low minimum inhibitory concentrations (MIC). These findings suggest that TBS-thiazolylmethanol may possess similar antimicrobial properties due to its structural characteristics that enhance binding to microbial targets .

Antioxidant Activity

Antioxidant assays have shown that thiazole derivatives can effectively scavenge free radicals. In particular, compounds with similar structural motifs to TBS-thiazolylmethanol have demonstrated potent antioxidant activities in DPPH and hydroxyl radical scavenging assays. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .

Case Studies and Research Findings

A comprehensive study on the synthesis and biological evaluation of thiazole derivatives highlighted the importance of substituents on the thiazole ring in enhancing biological activity. For instance:

| Compound | Activity Type | Cell Line | IC50 Value |

|---|---|---|---|

| Thiazole Derivative 1 | Anticancer | HepG2 | 15 µM |

| Thiazole Derivative 2 | Antimicrobial | S. aureus | 8 µg/mL |

| Thiazole Derivative 3 | Antioxidant | DPPH Scavenging | 25 µg/mL |

These results indicate that modifications to the thiazole structure can significantly influence its biological activity, providing a pathway for the development of more effective therapeutic agents .

Eigenschaften

IUPAC Name |

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXYVEHXRZFYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.